molecular formula C15H17BrF2N6O2 B4546934 {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B4546934
M. Wt: 431.24 g/mol
InChI Key: RLRYLOGZNBEWRQ-UHFFFAOYSA-N
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Description

The compound “{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a complex heterocyclic molecule that features multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves cyclization reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO, oxygen.

    Reduction: Hydrazine derivatives.

    Substitution: Aryl halides, copper powder.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of pyrazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyrazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” lies in its complex structure, which combines multiple pyrazole rings with various substituents.

Properties

IUPAC Name

[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrF2N6O2/c1-8-6-15(26,14(17)18)24(19-8)13(25)11-4-5-22(21-11)7-23-10(3)12(16)9(2)20-23/h4-5,14,26H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYLOGZNBEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C(=C(C(=N3)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 4
{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 5
{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 6
{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

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